

Exploring the pharmacodynamics of NCT-501 hydrochloride in preclinical models

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Compound of Interest

Compound Name: NCT-501 hydrochloride

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Preclinical Pharmacodynamics of NCT-501 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacodynamics of **NCT-501 hydrochloride**, a potent and selective inhibitor of aldehyde dehydrogenase 1A1 (ALDH1A1). The information presented herein is compiled from available preclinical data to support further research and development of this compound.

Introduction

NCT-501 hydrochloride is a theophylline-based small molecule that has demonstrated significant potential in preclinical cancer models.[1][2][3] Its primary mechanism of action is the selective inhibition of ALDH1A1, an enzyme implicated in cancer stem cell biology, drug resistance, and tumor progression.[2][4] This document summarizes the key in vitro and in vivo pharmacodynamic properties of **NCT-501 hydrochloride**, details the experimental methodologies used in its preclinical evaluation, and provides visual representations of its mechanism and experimental workflows.

In Vitro Pharmacology Enzymatic Potency and Selectivity



NCT-501 is a highly potent inhibitor of human ALDH1A1 (hALDH1A1) with an IC50 of 40 nM.[1] [5][6][7] Importantly, it exhibits excellent selectivity for ALDH1A1 over other ALDH isozymes, a critical feature for minimizing off-target effects.

Table 1: In Vitro Inhibitory Activity of NCT-501 Hydrochloride

Target Enzyme	IC50 (µM)
hALDH1A1	0.040
hALDH1B1	>57
hALDH2	>57
hALDH3A1	>57

Data sourced from multiple references.[1][5][6][7]

Cell-Based Activity

In cell-based assays, NCT-501 has demonstrated the ability to inhibit ALDH1A1 activity and affect cancer cell viability. For instance, at a concentration of 20 nM, NCT-501 showed a 16% decrease in the viability of the Cal-27 cisplatin-resistant (CisR) cell line, although this particular result was not statistically significant.[1][5]

In Vivo Pharmacology Antitumor Efficacy in a Xenograft Model

The in vivo antitumor activity of **NCT-501 hydrochloride** was evaluated in a xenograft model using immunodeficient mice bearing tumors derived from the Cal-27 CisR human head and neck cancer cell line.

Table 2: In Vivo Efficacy of NCT-501 Hydrochloride in a Cal-27 CisR Xenograft Model



Animal Model	Dosage	Administration Route	Dosing Schedule	Tumor Growth Inhibition
Athymic Nude- Foxn1nu mice (5-6 weeks old, male)	100 μ g/animal	Intratumoral (i.t.)	Every alternate day for 20 days	78%

Data sourced from multiple references.[1][5][7]

Pharmacokinetics

Preclinical pharmacokinetic studies in CD1 mice have indicated that NCT-501 is well absorbed and distributed following intraperitoneal (i.p.) administration.[2] However, it is also reported to be rapidly metabolized and/or excreted.[2] Due to significant hepatic first-pass metabolism, NCT-501 has low oral bioavailability.[4] In vitro studies using Caco-2 cell lines suggest that NCT-501 has excellent permeability.[2]

Detailed quantitative pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life from the primary preclinical studies are not publicly available in the reviewed literature.

Experimental Protocols ALDH1A1 Enzymatic Inhibition Assay

This protocol describes a general method for determining the in vitro inhibitory activity of NCT-501 against hALDH1A1.

Objective: To determine the IC50 value of NCT-501 for the inhibition of hALDH1A1 enzymatic activity.

Materials:

- Recombinant human ALDH1A1 enzyme
- NCT-501 hydrochloride
- Assay buffer (e.g., 100 mM HEPES, pH 7.5)



- NAD+ (cofactor)
- Aldehyde substrate (e.g., propionaldehyde)
- Microplate reader capable of measuring NADH fluorescence or absorbance

Procedure:

- Prepare a serial dilution of **NCT-501 hydrochloride** in the assay buffer.
- In a microplate, add the hALDH1A1 enzyme to the assay buffer.
- Add the diluted NCT-501 or vehicle control to the wells containing the enzyme and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for compound binding.
- Initiate the enzymatic reaction by adding a mixture of NAD+ and the aldehyde substrate.
- Immediately measure the rate of NADH production (increase in fluorescence or absorbance) over time using a microplate reader.
- Calculate the percentage of inhibition for each concentration of NCT-501 relative to the vehicle control.
- Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

In Vivo Xenograft Study

This protocol outlines the methodology for assessing the antitumor efficacy of NCT-501 in a mouse xenograft model.

Objective: To evaluate the in vivo antitumor activity of NCT-501 in a human cancer xenograft model.

Animal Model:

5-6 week old male athymic nude (Foxn1nu) mice.

Cell Line:



• Cal-27 CisR (cisplatin-resistant human head and neck squamous cell carcinoma).

Procedure:

- Subcutaneously implant Cal-27 CisR cells into the flank of each mouse.
- Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
- Randomize mice into treatment and control groups.
- For the treatment group, administer **NCT-501 hydrochloride** (100 μ g/animal) intratumorally.
- For the control group, administer a vehicle control solution following the same route and schedule.
- Administer the treatment every other day for a total of 20 days.
- Measure tumor volume (e.g., using calipers) and body weight at regular intervals throughout the study.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).
- Calculate the percentage of tumor growth inhibition in the treated group compared to the control group.

Caco-2 Permeability Assay

This protocol describes a general method for evaluating the intestinal permeability of NCT-501 using the Caco-2 cell line as an in vitro model of the intestinal epithelium.

Objective: To assess the permeability of NCT-501 across a Caco-2 cell monolayer.

Materials:

- Caco-2 cells
- Cell culture medium and supplements



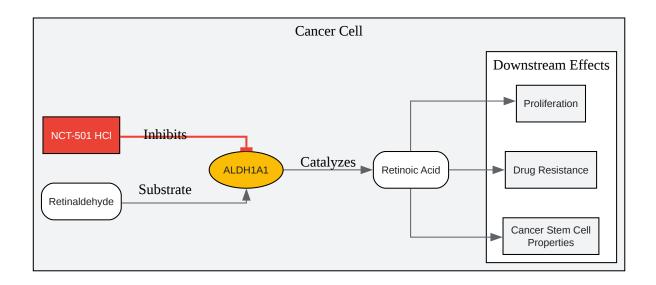
- Transwell inserts (e.g., 12- or 24-well format)
- Hanks' Balanced Salt Solution (HBSS) or other suitable transport buffer
- NCT-501 hydrochloride
- LC-MS/MS system for sample analysis

Procedure:

- Seed Caco-2 cells onto the apical side of the Transwell inserts and culture for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
- Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
- Wash the cell monolayers with pre-warmed transport buffer.
- To measure apical to basolateral (A-B) permeability, add NCT-501 in transport buffer to the apical chamber and fresh transport buffer to the basolateral chamber.
- To measure basolateral to apical (B-A) permeability, add NCT-501 in transport buffer to the basolateral chamber and fresh transport buffer to the apical chamber.
- Incubate the plates at 37°C with gentle shaking.
- At specified time points, collect samples from the receiver chamber (basolateral for A-B, apical for B-A) and the donor chamber.
- Analyze the concentration of NCT-501 in the samples using a validated LC-MS/MS method.
- Calculate the apparent permeability coefficient (Papp) using the following formula: Papp
 (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver
 chamber, A is the surface area of the membrane, and C0 is the initial concentration in the
 donor chamber.
- Calculate the efflux ratio (Papp B-A / Papp A-B) to assess the potential for active efflux.



Visualizations Signaling Pathway

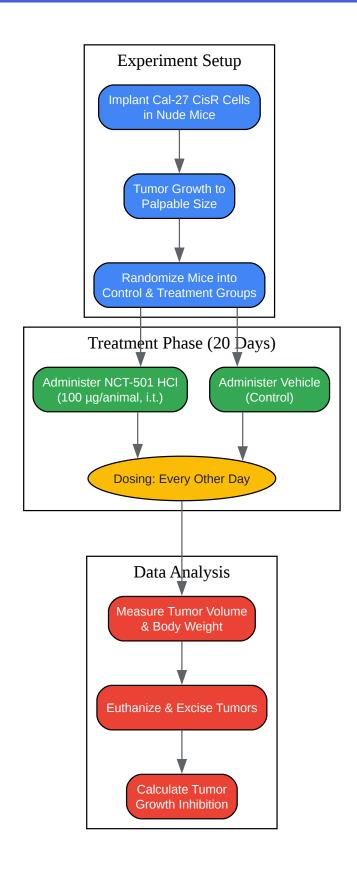


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Caption: Mechanism of NCT-501 HCl action on the ALDH1A1 pathway.

Experimental Workflow



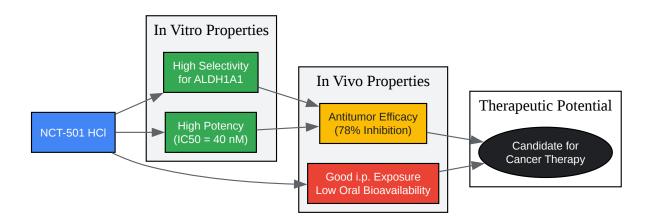


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Caption: Workflow for the in vivo xenograft efficacy study.



Logical Relationship



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